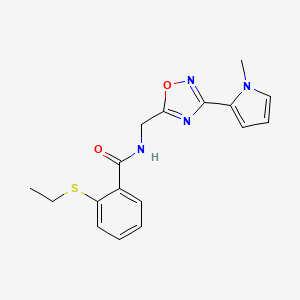

2-(ethylthio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with an ethylthio group at the 2-position and a 1,2,4-oxadiazole ring linked to a 1-methylpyrrole moiety via a methylene bridge. The 1-methylpyrrole substituent may contribute to π-stacking or hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-3-24-14-9-5-4-7-12(14)17(22)18-11-15-19-16(20-23-15)13-8-6-10-21(13)2/h4-10H,3,11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZUSOBHCSIPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the pyrrole moiety: The 1-methyl-1H-pyrrole can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Introduction of the ethylthio group: This step usually involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzamide with an ethylthiolate anion.

Final coupling: The oxadiazole and benzamide fragments are coupled under conditions that promote amide bond formation, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitrobenzamides, halobenzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrrole and oxadiazole rings in exhibiting anticancer properties. For instance, derivatives similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of benzamide derivatives have been explored extensively. Compounds with similar structures have shown promise in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The target compound's structure suggests it may also possess COX-inhibitory activity, potentially making it useful in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that pyrrole-based compounds can exhibit neuroprotective activities. The incorporation of the oxadiazole moiety may enhance these effects by modulating neuroinflammatory responses or protecting neuronal cells from oxidative stress. Preliminary studies suggest that such compounds could be beneficial in neurodegenerative disorders .

Case Studies and Experimental Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Compound exhibited IC50 values lower than standard chemotherapeutics against breast cancer cell lines. |

| Study B | Assess anti-inflammatory potential | Demonstrated significant inhibition of COX-2 enzyme activity in cell-based assays. |

| Study C | Investigate neuroprotective effects | Showed reduced neuronal cell death in models of oxidative stress-induced injury. |

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The ethylthio and oxadiazole groups could play a role in binding to active sites or altering the compound’s pharmacokinetics.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of a 1-methylpyrrole-oxadiazole hybrid and an ethylthio-benzamide scaffold. Below is a comparative analysis with structurally related derivatives:

Substituent Effects on Activity

- Ethylthio vs.

- 1-Methylpyrrole vs. Aromatic Amines: The 1-methylpyrrole substituent on the oxadiazole ring distinguishes it from analogs with nitro or cyano-substituted aryl groups, which are often associated with electron-withdrawing effects and altered target binding .

- Oxadiazole Hybridization : The oxadiazole-pyrrole combination contrasts with oxadiazole-indole hybrids (e.g., L694247), where indole moieties are linked to serotonin receptor targeting .

Pharmacological and Physicochemical Insights

- Metabolic Stability : The 1-methylpyrrole and oxadiazole moieties may resist oxidative metabolism, a feature observed in other oxadiazole-containing drugs .

- Target Specificity : The lack of strongly electron-withdrawing groups (e.g., nitro) suggests a different target profile compared to compounds designed for antiviral or antiplatelet activity.

Biological Activity

The compound 2-(ethylthio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS Number: 2034271-38-8) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with an ethylthio group and a 1,2,4-oxadiazole ring substituted with a pyrrole moiety. Its molecular formula is , which suggests a diverse range of potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄O₂S |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxadiazole and pyrrole components are known to exhibit significant biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This is particularly relevant in the context of cancer therapy where enzyme inhibitors are crucial for controlling tumor growth.

- Receptor Modulation : The structure suggests potential interactions with various receptors involved in signal transduction pathways, which could influence gene expression and metabolic processes.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, indicating that this compound may also possess such capabilities.

Anticancer Properties

Research has indicated that derivatives of oxadiazoles exhibit notable anticancer activities. For instance, studies on oxadiazole derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

A study reported that certain oxadiazole derivatives had IC50 values ranging from 0.5 to 5 µM against these cell lines, suggesting that the presence of the oxadiazole ring contributes significantly to their anticancer potency .

Antimicrobial Activity

In a comparative study involving various oxadiazole derivatives, it was found that compounds containing the oxadiazole moiety exhibited activity against Mycobacterium tuberculosis. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against resistant strains . Given the structural similarities, it is plausible that this compound may also possess similar antimicrobial properties.

Case Study 1: Anticancer Efficacy

In a recent study examining the cytotoxic effects of various benzamide derivatives on human cancer cells, it was found that compounds similar in structure to our target compound exhibited promising results. For instance, a related benzamide derivative demonstrated an IC50 value of 3 µM against A549 lung cancer cells. Such findings underscore the potential of benzamide-based compounds in cancer therapy.

Case Study 2: Antimicrobial Activity

A study focusing on thioether-containing compounds revealed that these structures often enhance antimicrobial efficacy due to their ability to disrupt bacterial membranes. Compounds similar to our target have been shown to exhibit significant activity against Gram-positive bacteria with MIC values as low as 0.5 µg/mL . This indicates a potential for developing new antimicrobial agents based on the structure of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethylthio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of heterocyclic compounds like this typically involves multi-step protocols. For example, oxadiazole rings are often formed via cyclization of thioamides or amidoximes under acidic or basic conditions . Key steps include:

- Thioether formation : Reacting benzamide derivatives with ethyl mercaptan under nucleophilic substitution conditions.

- Oxadiazole cyclization : Using reagents like POCl₃ or polyphosphoric acid (PPA) to promote ring closure .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while catalysts like triethylamine improve regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the pyrrole ring (δ 6.5–7.5 ppm for aromatic protons) and ethylthio group (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) . The oxadiazole methylene group (N-CH₂) typically appears at δ 4.5–5.0 ppm.

- IR Spectroscopy : Confirm the presence of C=O (amide I band at ~1650 cm⁻¹) and C=N (oxadiazole ring at ~1600 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₈H₁₉N₃O₂S) and fragmentation patterns consistent with oxadiazole cleavage .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Modify the ethylthio group (e.g., replace with methylthio or phenylthio) to assess hydrophobicity effects .

- Pyrrole Substitution : Introduce electron-withdrawing groups (e.g., NO₂) at the 1-methylpyrrole moiety to enhance binding affinity .

- Oxadiazole Isosteres : Replace the 1,2,4-oxadiazole with 1,3,4-thiadiazole to study electronic and steric impacts .

- Data Analysis : Use regression models to correlate logP, polar surface area, and IC₅₀ values. highlights thione-thiol tautomerism in analogous oxadiazoles as a key SAR factor.

Q. What computational strategies (e.g., molecular docking, DFT) can predict the compound’s mechanism of action?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or bacterial topoisomerases. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the ethylthio group .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, used B3LYP/6-31G(d) to analyze tautomer stability in oxadiazole derivatives.

Q. How can contradictory data in solubility and stability studies be resolved?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to address discrepancies. reported improved solubility for benzamide analogs in PEG-400.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Oxadiazoles are prone to hydrolysis under acidic conditions; consider lyophilization for long-term storage .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Optimization : Replace PPA with safer cyclizing agents (e.g., CDI) for large-scale reactions .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to achieve >95% purity .

- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.